2-(2-Bromophenyl)-N-ethylacetamide

Description

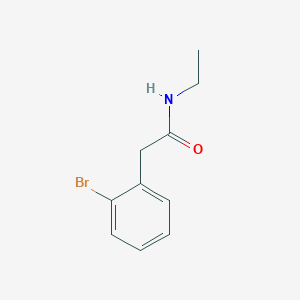

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-12-10(13)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTTXEGJFDEPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675032 | |

| Record name | 2-(2-Bromophenyl)-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-82-1 | |

| Record name | 2-Bromo-N-ethylbenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromophenyl)-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2-Bromophenyl)-N-ethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)-N-ethylacetamide is a substituted aromatic amide of interest in medicinal chemistry and drug discovery. Its structural features, including the bromine-substituted phenyl ring and the N-ethylacetamide side chain, suggest its potential as a scaffold for developing novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its advancement from a laboratory curiosity to a viable drug candidate. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This in-depth technical guide provides a comprehensive overview of the key physicochemical properties of 2-(2-Bromophenyl)-N-ethylacetamide. In the absence of extensive published experimental data for this specific isomer, this guide furnishes predicted values and detailed, field-proven experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers, enabling them to systematically characterize this compound and unlock its full therapeutic potential.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally establish its identity and structure.

| Property | Value | Source |

| IUPAC Name | 2-(2-Bromophenyl)-N-ethylacetamide | N/A |

| CAS Number | 1150114-82-1 | [1] |

| Molecular Formula | C₁₀H₁₂BrNO | [1] |

| Molecular Weight | 242.11 g/mol | [1] |

| Canonical SMILES | CCNC(=O)Cc1ccccc1Br | [1] |

Structure:

Caption: 2D structure of 2-(2-Bromophenyl)-N-ethylacetamide.

Core Physicochemical Properties: A Predictive and Experimental Overview

A summary of the predicted and, where available, experimentally determined physicochemical properties of 2-(2-Bromophenyl)-N-ethylacetamide is presented below. It is crucial to note that predicted values serve as estimations and must be confirmed through rigorous experimental validation.

| Property | Predicted Value | Experimental Value | Significance in Drug Development |

| Melting Point (°C) | N/A | Not available. Expected to be a solid at room temperature. | Influences solubility, dissolution rate, and formulation stability. |

| Boiling Point (°C) | N/A | Not available. | Relevant for purification and stability at high temperatures. |

| Water Solubility | Low | Not available. | A critical determinant of bioavailability and formulation options. |

| LogP (o/w) | 2.4 | Not available. | Indicates lipophilicity, affecting membrane permeability and distribution. |

| pKa | Amide N-H: ~17 (weakly acidic), Amide C=O: ~ -1 (weakly basic) | Not available. | Governs the extent of ionization at physiological pH, impacting solubility and receptor interaction. |

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties of 2-(2-Bromophenyl)-N-ethylacetamide.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for determining the melting point and purity of a crystalline solid. It measures the heat flow into or out of a sample as a function of temperature, providing a precise melting endotherm.

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of 2-(2-Bromophenyl)-N-ethylacetamide into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the temperature program to ramp from ambient temperature to a temperature well above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The purity can be estimated from the shape of the melting peak.

Caption: Workflow for Melting Point Determination by DSC.

Aqueous Solubility Determination by the Shake-Flask Method

Causality: The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound. It involves allowing the compound to equilibrate in a solvent until a saturated solution is formed.

Protocol:

-

Sample Preparation: Add an excess amount of 2-(2-Bromophenyl)-N-ethylacetamide to a series of vials containing a known volume of purified water (and relevant buffers, e.g., pH 7.4 phosphate-buffered saline).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2][3]

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Lipophilicity (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. While various methods exist, HPLC-based determination is often employed for its efficiency.

Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A validated HPLC method is essential for determining the purity of 2-(2-Bromophenyl)-N-ethylacetamide and for monitoring its stability under various stress conditions.

Protocol (Illustrative):

-

Chromatographic System:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point for this type of molecule.

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective. For example, a gradient from 30% to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

-

Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Spectral Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 2-(2-Bromophenyl)-N-ethylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the number and connectivity of hydrogen atoms. Expected signals would include those for the ethyl group (a quartet and a triplet), the methylene bridge, and the aromatic protons.

-

¹³C NMR: Will reveal the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H bond, the C=O of the amide, and the C-Br bond, confirming the presence of these key functional groups.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Conclusion

This technical guide provides a comprehensive framework for the systematic physicochemical characterization of 2-(2-Bromophenyl)-N-ethylacetamide. While experimental data for this specific molecule is currently limited, the provided protocols and insights from related compounds offer a clear path forward for its evaluation. Rigorous experimental determination of the properties outlined herein is a critical step in advancing this compound through the drug discovery and development pipeline.

References

-

ChemBK. (2023). Ethylacetamide. Retrieved from [Link]

- Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.

-

National Center for Biotechnology Information. (n.d.). 2-(4-bromophenyl)-N-ethylacetamide. In PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethylacetamide. In PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[1-(4-bromophenyl)propylamino]-N-ethylacetamide. In PubChem Compound Database. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, Physico-Chemical Properties, Structure of Acetamide and Dimethyl Sulfoxide Coordination Compounds. Retrieved from [Link]

-

ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

Sources

Molecular structure and weight of 2-(2-Bromophenyl)-N-ethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Role of 2-(2-Bromophenyl)-N-ethylacetamide in Modern Synthesis

As a Senior Application Scientist, one comes to appreciate the nuanced utility of specific molecular scaffolds. 2-(2-Bromophenyl)-N-ethylacetamide is a prime example of a molecule that, while not a household name, represents a versatile building block in the intricate world of organic synthesis and drug discovery. Its value lies not in its inherent biological activity, but in the latent potential held within its structure—specifically, the strategically placed bromine atom on the phenyl ring. This feature opens a gateway to a multitude of cross-coupling reactions, allowing for the systematic and controlled elaboration of molecular complexity. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its practical application in the laboratory.

PART 1: Core Molecular Attributes

Molecular Structure and Identity

The foundational step in understanding any chemical entity is to establish its precise atomic arrangement and key identifiers.

-

Chemical Name: 2-(2-Bromophenyl)-N-ethylacetamide

-

Molecular Formula: C₁₀H₁₂BrNO[1]

-

CAS Number: 1150114-82-1[1]

The structure is characterized by an N-ethylacetamide group linked to a phenyl ring, with a bromine atom at the ortho- (C2) position relative to the acetamide substituent. This ortho-substitution imparts specific steric and electronic properties that can influence its reactivity.

Figure 1: Chemical structure of 2-(2-Bromophenyl)-N-ethylacetamide. This diagram illustrates the key functional groups and their spatial relationship.

Physicochemical Data

A summary of the key quantitative data for 2-(2-Bromophenyl)-N-ethylacetamide is provided below. These values are crucial for experimental design, from calculating molar equivalents in a reaction to interpreting mass spectrometry data.

| Property | Value | Source |

| Molecular Weight | 242.1 g/mol | [1] |

| Molecular Formula | C₁₀H₁₂BrNO | [1] |

| CAS Number | 1150114-82-1 | [1] |

PART 2: Synthesis and Characterization

Rationale for Synthetic Approach

The most logical and efficient synthesis of 2-(2-Bromophenyl)-N-ethylacetamide is via the amidation of 2-bromophenylacetic acid. This approach is favored due to the commercial availability of the starting materials and the robustness of amide bond formation reactions. The core principle involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Caption: A generalized workflow for the synthesis of 2-(2-Bromophenyl)-N-ethylacetamide, highlighting the key stages of the reaction.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of 2-(2-Bromophenyl)-N-ethylacetamide.

Materials:

-

2-Bromophenylacetic acid

-

Ethylamine (as a solution in THF or as a hydrochloride salt)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromophenylacetic acid (1.0 eq). Dissolve the acid in anhydrous DMF.

-

Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester is often accompanied by a slight color change.

-

Amine Addition: Slowly add a solution of ethylamine (1.2 eq) in THF to the reaction mixture. If using ethylamine hydrochloride, add an additional equivalent of DIPEA.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot indicates product formation.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid and acidic byproducts) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure 2-(2-Bromophenyl)-N-ethylacetamide.

Structural Verification

The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the amide C=O and N-H bonds.

PART 3: Applications in Drug Development

The true utility of 2-(2-Bromophenyl)-N-ethylacetamide for drug development professionals lies in its capacity as a versatile intermediate. The aryl bromide functionality is a linchpin for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Caption: The central role of 2-(2-Bromophenyl)-N-ethylacetamide as a precursor for generating molecular diversity through various cross-coupling reactions.

This strategic approach allows for the rapid generation of a library of analogues, where the 2-bromophenyl group is systematically modified. This is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

References

Sources

An In-depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)-N-ethylacetamide

Abstract

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of 2-(2-Bromophenyl)-N-ethylacetamide, a compound of interest for researchers in medicinal chemistry and drug development. The described methodology is rooted in established principles of amide bond formation, emphasizing experimental robustness and reproducibility. This document details the chemical rationale, a step-by-step experimental protocol, and the necessary analytical characterization for the successful synthesis and validation of the target molecule. All procedural recommendations are supported by authoritative references to ensure scientific integrity.

Introduction: Strategic Importance and Synthetic Overview

2-(2-Bromophenyl)-N-ethylacetamide and its analogues are significant scaffolds in the development of novel therapeutic agents. The presence of the bromophenyl moiety offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space. This guide focuses on a reliable and efficient synthetic route commencing from the commercially available 2-(2-bromophenyl)acetic acid.

The core of this synthesis is the formation of an amide bond, a ubiquitous transformation in organic chemistry.[1] A direct condensation of a carboxylic acid and an amine is thermodynamically challenging and often requires harsh conditions.[2][3] Therefore, the most common and effective strategy involves the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

This guide will focus on the widely employed carbodiimide-mediated coupling, specifically using dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt). This combination is well-documented to promote efficient amide bond formation while minimizing side reactions and racemization, particularly in peptide synthesis.[4][5][6]

Reaction Mechanism and Rationale

The synthesis of 2-(2-Bromophenyl)-N-ethylacetamide from 2-(2-bromophenyl)acetic acid and ethylamine proceeds via a well-established two-step activation and coupling mechanism.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid, 2-(2-bromophenyl)acetic acid, reacts with dicyclohexylcarbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack.

Step 2: Nucleophilic Attack and Amide Bond Formation

To mitigate the risk of side reactions and potential racemization of the O-acylisourea intermediate, 1-hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly reacts with the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[4][6] Subsequently, ethylamine, acting as the nucleophile, attacks the carbonyl carbon of the active ester, leading to the formation of the desired amide, 2-(2-Bromophenyl)-N-ethylacetamide, and regenerating HOBt. The byproduct of this reaction, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be conveniently removed by filtration.[5]

Below is a diagrammatic representation of the reaction pathway.

Caption: Reaction pathway for the synthesis of 2-(2-Bromophenyl)-N-ethylacetamide.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(2-Bromophenyl)-N-ethylacetamide.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Example | Purity |

| 2-(2-Bromophenyl)acetic acid | C₈H₇BrO₂ | 215.04 | 18698-97-0 | Sigma-Aldrich | ≥98% |

| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | 75-04-7 | Sigma-Aldrich | 70% |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 538-75-0 | Sigma-Aldrich | ≥99% |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | 2592-95-2 | Sigma-Aldrich | ≥97% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific | Anhydrous, ≥99.8% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Sigma-Aldrich | Anhydrous, ≥99.8% |

| Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 | VWR | 1 M solution |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Sigma-Aldrich | Saturated solution |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | Lab prepared | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | - |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel (250 mL)

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

Synthetic Procedure

The following workflow diagram illustrates the key steps of the synthesis.

Caption: Workflow for the synthesis of 2-(2-Bromophenyl)-N-ethylacetamide.

Step-by-Step Instructions:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-bromophenyl)acetic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in a mixture of anhydrous dichloromethane (DCM) and a minimal amount of anhydrous N,N-dimethylformamide (DMF) to ensure solubility.

-

Activation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.

-

Amine Addition: After stirring the mixture at 0 °C for 30 minutes, add ethylamine (1.5 eq) dropwise. Ensure the temperature remains below 5 °C during the addition.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight (approximately 12-16 hours).

-

Work-up:

-

Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) if necessary. The purity and identity of the final product, 2-(2-Bromophenyl)-N-ethylacetamide, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Considerations

-

DCC is a potent skin sensitizer and should be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Ethylamine is a corrosive and flammable liquid. Handle with care and avoid inhalation of vapors.

-

The reaction work-up involves acidic and basic solutions. Handle with appropriate care to avoid chemical burns.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 2-(2-Bromophenyl)-N-ethylacetamide. By leveraging a well-established carbodiimide-mediated coupling reaction, this protocol ensures high efficiency and purity of the final product. The principles and techniques described herein are broadly applicable to the synthesis of other N-substituted amides, making this guide a valuable resource for researchers in organic and medicinal chemistry.

References

-

Quora. (2018, January 21). What is the multi-step synthesis of N-ethylacetamide, starting from chloroethane and ethanoyl? Retrieved from [Link]

-

Lu Le Laboratory. (2013, August 16). Preparation of Acetamide - Amidation of Ester. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromophenylacetic acid. Retrieved from [Link]

-

MDPI. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-bromophenyl)-N-ethylacetamide. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Bromophenylacetic acid | CAS#:18698-97-0. Retrieved from [Link]

-

Frandcom Industrial Limited. (2019, December 11). Simple Synthesis Of N-Ethylacetamide. Retrieved from [Link]

-

PubMed Central. (2022, November 22). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][7][8]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved from [Link]

-

Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. Retrieved from [Link]

-

ACS Earth and Space Chemistry. (n.d.). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2013, February 25). Acetamide Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(2-Bromophenyl)-N-ethylacetamide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for the compound 2-(2-Bromophenyl)-N-ethylacetamide. In the absence of direct experimental data in publicly available literature, this document synthesizes foundational NMR principles and spectral data from analogous structures to provide a robust, predictive interpretation. This work is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and quality control, enabling the confident identification and structural verification of this and related molecular entities.

Introduction: The Imperative of Structural Elucidation

The precise structural characterization of novel chemical entities is a cornerstone of pharmaceutical research and development. Unambiguous confirmation of a molecule's constitution is critical for understanding its biological activity, optimizing its synthesis, and ensuring its safety and efficacy. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule.

This guide focuses on 2-(2-Bromophenyl)-N-ethylacetamide, a compound of interest in synthetic and medicinal chemistry. We will construct a detailed, predicted ¹H and ¹³C NMR profile of this molecule. The predictive approach is grounded in established principles of chemical shift theory, spin-spin coupling, and the extensive empirical data available for structurally related compounds.

Molecular Structure and Numbering Scheme

To facilitate a clear and systematic discussion of the NMR data, the following numbering scheme for the atoms in 2-(2-Bromophenyl)-N-ethylacetamide will be utilized throughout this guide.

Caption: Molecular structure and numbering of 2-(2-Bromophenyl)-N-ethylacetamide.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting).

Predicted Chemical Shifts, Multiplicities, and Assignments

The predicted ¹H NMR data for 2-(2-Bromophenyl)-N-ethylacetamide in a standard deuterated solvent like CDCl₃ are summarized in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H6 | ~ 7.55 | Doublet (d) | 1H | J ≈ 8.0 (ortho) |

| H3, H4, H5 | 7.10 - 7.35 | Multiplet (m) | 3H | - |

| NH | 5.8 - 6.5 | Broad Singlet (br s) | 1H | - |

| C7-H₂ | ~ 3.70 | Singlet (s) | 2H | - |

| C9-H₂ | ~ 3.30 | Quartet (q) | 2H | J ≈ 7.2 |

| C10-H₃ | ~ 1.15 | Triplet (t) | 3H | J ≈ 7.2 |

Rationale for Predicted ¹H NMR Spectrum

-

Aromatic Protons (H3, H4, H5, H6): The protons on the phenyl ring are expected to appear in the range of 7.10-7.55 ppm. The presence of two substituents, a bromine atom and a -CH₂CONH- group, breaks the symmetry of the ring, making all four protons chemically non-equivalent.

-

H6: This proton is ortho to the electron-withdrawing bromine atom and will experience the most significant deshielding, thus appearing at the lowest field (~7.55 ppm). It is expected to be a doublet due to coupling with H5.

-

H3, H4, H5: These protons will have overlapping signals, resulting in a complex multiplet. Their precise chemical shifts are influenced by the combined inductive and resonance effects of both substituents.

-

-

Benzylic Protons (C7-H₂): The two protons on the carbon adjacent to the phenyl ring and the carbonyl group are expected to resonate as a singlet around 3.70 ppm. Their chemical shift is influenced by the deshielding effects of both the aromatic ring and the carbonyl group. Data from the analogous 2-bromophenylacetic acid supports this prediction.[1][2]

-

Amide Proton (NH): The amide proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and possible hydrogen exchange. Its chemical shift can be highly variable depending on the solvent and concentration but is predicted to be in the 5.8-6.5 ppm range.

-

Ethyl Group Protons (C9-H₂ and C10-H₃): This group will give rise to a classic ethyl pattern.

-

C9-H₂: These methylene protons are adjacent to the nitrogen atom, which deshields them, and they are split into a quartet by the three neighboring methyl protons. Based on data for N-ethylacetamide, a chemical shift of approximately 3.30 ppm is expected.[3]

-

C10-H₃: These methyl protons are split into a triplet by the two neighboring methylene protons and are expected to appear around 1.15 ppm.[3]

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the number of unique carbon environments in a molecule.

Predicted Chemical Shifts and Assignments

The predicted ¹³C NMR data for 2-(2-Bromophenyl)-N-ethylacetamide are summarized below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C8 (C=O) | ~ 170 |

| C2 | ~ 137 |

| C4, C5, C6 | 127 - 133 |

| C1 (C-Br) | ~ 124 |

| C3 | ~ 128 |

| C7 | ~ 43 |

| C9 | ~ 35 |

| C10 | ~ 15 |

Rationale for Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C8): The amide carbonyl carbon is expected to resonate in the typical downfield region for such functional groups, around 170 ppm.[4]

-

Aromatic Carbons (C1-C6):

-

C1 (ipso-to-Br): The carbon directly attached to the bromine atom is subject to the "heavy atom effect," which, counterintuitively to electronegativity, causes shielding. Therefore, its chemical shift is predicted to be upfield relative to other substituted carbons, around 124 ppm.[5][6]

-

C2 (ipso-to-side chain): This quaternary carbon, attached to the acetamide side chain, will be downfield, estimated around 137 ppm.

-

C3, C4, C5, C6: These protonated aromatic carbons will appear in the range of 127-133 ppm. Their exact shifts are determined by the complex interplay of substituent effects.

-

-

Benzylic Carbon (C7): This carbon is influenced by the aromatic ring and the carbonyl group, leading to a predicted chemical shift of approximately 43 ppm.

-

Ethyl Group Carbons (C9, C10):

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 2-(2-Bromophenyl)-N-ethylacetamide, the following experimental workflow is recommended.

Caption: Recommended workflow for NMR data acquisition and analysis.

Conclusion

References

-

Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. [Link]

-

Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

PubChem. 2-Bromophenylacetic acid. [Link]

-

Bovey, F. A. (2009). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. NIST. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

ResearchGate. 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

ATB (Automated Topology Builder). N-Ethylacetamide. [Link]

-

Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436–444. [Link]

-

SpectraBase. N-ethylacetamide. [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin-Madison. [Link]

-

Nelson, G. L., Levy, G. C., & Cargioli, J. D. (1972). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. Journal of the American Chemical Society, 94(9), 3089–3094. [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. [Link]

-

ChemTube3D. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

ResearchGate. ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

Fiveable. Ortho-Substituted Benzenes Definition. [Link]

-

NIST WebBook. Acetamide, N-ethyl-. [Link]

Sources

- 1. 2-Bromophenylacetic acid(18698-97-0) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Ethylacetamide(625-50-3) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. spectrabase.com [spectrabase.com]

Mass spectrometry fragmentation pattern of 2-(2-Bromophenyl)-N-ethylacetamide

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(2-Bromophenyl)-N-ethylacetamide

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(2-Bromophenyl)-N-ethylacetamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the primary fragmentation pathways, identifies characteristic ions, and explains the underlying chemical principles governing the molecule's dissociation. By integrating theoretical predictions with established fragmentation mechanisms for related chemical classes, this guide serves as an authoritative reference for the structural characterization of halogenated phenylacetamides. Key discussions include the diagnostic isotopic signature of bromine, the formation of the base peak via benzylic cleavage, and other significant fragmentation routes such as amide bond scission.

Introduction

2-(2-Bromophenyl)-N-ethylacetamide is a secondary amide derivative of phenylacetic acid. Molecules within this class are of significant interest in medicinal chemistry and materials science, often serving as precursors or scaffolds for more complex structures. Accurate structural elucidation is paramount in these fields, and mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone analytical technique.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, inducing extensive and reproducible fragmentation. The resulting mass spectrum is a molecular fingerprint, rich with structural information. Understanding the fragmentation pattern of 2-(2-Bromophenyl)-N-ethylacetamide is crucial for its unambiguous identification in complex matrices, for quality control in synthesis, and for distinguishing it from structural isomers. This guide offers a field-proven perspective on predicting and interpreting its mass spectrum, grounded in the fundamental principles of ion chemistry.

Experimental Protocol: GC-MS Analysis

The causality behind choosing GC-MS for this compound lies in its volatility and thermal stability, making it well-suited for gas-phase analysis. Electron Ionization at a standard 70 eV is selected to ensure sufficient fragmentation for detailed structural analysis and to produce spectra that are comparable to established libraries.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 1 mg of 2-(2-Bromophenyl)-N-ethylacetamide in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

-

GC Separation:

-

System: Agilent 7890B GC System (or equivalent).

-

Column: A non-polar capillary column, such as a HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is ideal for separating the analyte from potential impurities.

-

Injection: Inject 1 µL of the sample solution in splitless mode to maximize sensitivity.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase temperature at 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

MS Detection:

-

System: Agilent 5977A MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[2]

-

Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragment ions and the molecular ion.

-

This protocol acts as a self-validating system; the chromatographic retention time provides one layer of identification, while the mass spectrum provides the definitive structural fingerprint.

Analysis of the Mass Spectrum and Fragmentation Pathways

The fragmentation of 2-(2-Bromophenyl)-N-ethylacetamide is directed by the functional groups present: the aromatic bromide, the amide linkage, and the alkyl substituent on the nitrogen. The stability of the resulting carbocations and radical species is the primary driving force for the observed cleavages.[3]

The Molecular Ion (M•+)

The molecular formula is C₁₀H₁₂BrNO. The presence of a single bromine atom results in a highly characteristic isotopic pattern for any fragment containing it. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

-

[M]•+ (with ⁷⁹Br): m/z 243

-

[M+2]•+ (with ⁸¹Br): m/z 245

The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.

Primary Fragmentation Pathways

The most favorable fragmentation is the cleavage of the C-C bond alpha to the aromatic ring (benzylic position). This is a classic fragmentation pathway for phenyl-substituted compounds.[2][4] This cleavage results in the formation of a highly stable 2-bromobenzyl cation, which can rearrange to the even more stable 2-bromotropylium ion. This fragment is typically the most abundant ion in the spectrum (the base peak).

-

Reaction: [C₁₀H₁₂BrNO]•+ → [C₇H₆Br]+ + •CONHCH₂CH₃

-

Fragment: 2-Bromotropylium ion

-

Expected m/z: 169 (for ⁷⁹Br) and 171 (for ⁸¹Br)

Cleavage of the amide C-N bond is another dominant pathway for amides.[5][6] This scission can occur in two ways, with the charge being retained on either fragment.

-

Charge retention on the acyl fragment: This leads to the formation of the 2-bromophenylacetyl cation.

-

Reaction: [C₁₀H₁₂BrNO]•+ → [C₈H₆BrO]+ + •NHCH₂CH₃

-

Fragment: 2-Bromophenylacetyl cation

-

Expected m/z: 197 (for ⁷⁹Br) and 199 (for ⁸¹Br)

-

-

Charge retention on the amine fragment: This results from a C-N cleavage with a hydrogen transfer, often leading to a less abundant peak.[2]

-

Reaction: [C₁₀H₁₂BrNO]•+ → [C₂H₅NH₂]•+ + •C₈H₅BrO

-

Fragment: Ethylamine radical cation

-

Expected m/z: 45

-

Alpha-cleavage adjacent to the nitrogen atom within the N-ethyl group is also possible.[7] This involves the loss of a methyl radical (•CH₃) to form a stabilized iminium cation.

-

Reaction: [C₁₀H₁₂BrNO]•+ → [C₉H₉BrNO]+ + •CH₃

-

Fragment: Iminium cation

-

Expected m/z: 228 (for ⁷⁹Br) and 230 (for ⁸¹Br)

The McLafferty rearrangement requires the presence of a γ-hydrogen that can be transferred to the carbonyl oxygen via a six-membered transition state. In 2-(2-Bromophenyl)-N-ethylacetamide, the hydrogens on the ethyl group are in the α and β positions relative to the amide nitrogen, not the carbonyl group. The hydrogens on the benzylic carbon are α to the carbonyl. Therefore, a classic McLafferty rearrangement is not a feasible pathway for this molecule.

Summary of Expected Mass Fragments

The following table summarizes the key ions expected in the EI mass spectrum of 2-(2-Bromophenyl)-N-ethylacetamide. The m/z values for bromine-containing fragments are given for the ⁷⁹Br/⁸¹Br isotopes.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Ion Structure | Formula | Neutral Loss | Fragmentation Pathway | Significance |

| 243 / 245 | Molecular Ion | [C₁₀H₁₂BrNO]•+ | - | - | Confirms molecular weight. |

| 228 / 230 | Iminium Cation | [C₉H₉BrNO]+ | •CH₃ | Alpha-Cleavage to Nitrogen | Confirms N-ethyl group. |

| 197 / 199 | 2-Bromophenylacetyl Cation | [C₈H₆BrO]+ | •NHCH₂CH₃ | N-CO Bond Cleavage | Confirms amide structure. |

| 169 / 171 | 2-Bromotropylium Ion | [C₇H₆Br]+ | •CONHCH₂CH₃ | Benzylic Cleavage | Base Peak , characteristic of phenylacetamide structure. |

| 45 | Ethylamine Radical Cation | [C₂H₆N]•+ | C₈H₅BrO• | N-CO Bond Cleavage | Indicates the ethylamine moiety. |

Conclusion

The electron ionization mass spectrum of 2-(2-Bromophenyl)-N-ethylacetamide is predicted to be highly characteristic and rich in structural information. The key diagnostic features are:

-

A distinct molecular ion doublet at m/z 243/245 , confirming the molecular weight and the presence of one bromine atom.

-

A dominant base peak at m/z 169/171 , resulting from a stable 2-bromotropylium ion formed via benzylic cleavage.

-

Significant fragment ions at m/z 197/199 and m/z 228/230 , arising from amide bond cleavage and alpha-cleavage to the nitrogen, respectively.

By understanding these predictable fragmentation pathways, researchers can confidently identify 2-(2-Bromophenyl)-N-ethylacetamide and related analogs, ensuring the integrity of their synthetic and analytical workflows. This guide provides the necessary framework for both the execution of the analysis and the authoritative interpretation of the resulting data.

References

-

ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated... [Download Scientific Diagram]. Retrieved from [Link]

-

Gupta, P., Srivastava, S. K., & Ganesan, K. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 3(5), 1194-1201. Retrieved from [Link]

-

Professor Dave Explains. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Žižak, D., Novak, M., & Mihovilović, M. D. (2005). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Journal of the Serbian Chemical Society, 70(4), 595-603. Retrieved from [Link]

-

de Souza, A. L. T., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21393-21402. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Navarro, S. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21393-21402. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1929. Retrieved from [Link]

-

Rye, R. T. (1970). A Mass Spectral Study of Halogenated N-t-butylacetamides. Concordia University. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Zare, R. N. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 104. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. imedpub.com [imedpub.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Phenylacetamide(103-81-1) IR Spectrum [chemicalbook.com]

- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 2-(2-Bromophenyl)-N-ethylacetamide

This guide provides a comprehensive technical overview of the solubility of 2-(2-Bromophenyl)-N-ethylacetamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. In the absence of extensive published solubility data for this specific molecule, this document synthesizes fundamental principles of solubility, predictive analysis based on its chemical structure, and a robust experimental protocol for empirical determination.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences.[1][2] For a compound like 2-(2-Bromophenyl)-N-ethylacetamide, understanding its solubility profile is paramount for a variety of applications, including:

-

Drug Development: The bioavailability of a potential drug candidate is often intrinsically linked to its aqueous solubility.[1]

-

Chemical Synthesis: Selecting appropriate solvents is crucial for reaction setup, purification processes like crystallization, and product formulation.[3]

-

Analytical Chemistry: The development of accurate analytical methods, such as chromatography and spectroscopy, relies on the ability to dissolve the analyte in a suitable solvent.

This guide will delve into the theoretical underpinnings of solubility as they apply to 2-(2-Bromophenyl)-N-ethylacetamide and provide a practical framework for its experimental determination.

Theoretical Solubility Profile of 2-(2-Bromophenyl)-N-ethylacetamide

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4][5] This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[4][5] The molecular structure of 2-(2-Bromophenyl)-N-ethylacetamide, with its combination of polar and non-polar features, suggests a nuanced solubility behavior.

Molecular Structure Analysis:

Caption: Chemical structure of 2-(2-Bromophenyl)-N-ethylacetamide.

The key structural features influencing its solubility are:

-

Bromophenyl Group: This large, non-polar aromatic ring significantly contributes to the molecule's hydrophobicity, suggesting poor solubility in water.

-

N-ethylacetamide Group: The amide functional group (-CONH-) is polar and capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen). This imparts some degree of polarity to the molecule.

-

Ethyl Group: This alkyl group is non-polar and further enhances the hydrophobic character.

Predicted Solubility in Various Solvents:

Based on these structural characteristics, a qualitative prediction of solubility in common laboratory solvents can be made.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar, Protic | Low | The large non-polar bromophenyl group is expected to dominate, leading to poor aqueous solubility. |

| Methanol / Ethanol | Polar, Protic | Moderate to High | The alcohol's ability to hydrogen bond with the amide group, coupled with its alkyl chain interacting with the non-polar parts of the molecule, should facilitate dissolution. |

| Acetone | Polar, Aprotic | Moderate to High | Acetone's polarity can interact with the amide group, but it cannot act as a hydrogen bond donor. |

| Dichloromethane | Moderately Polar | High | The polarity is sufficient to interact with the amide, and its organic nature will readily solvate the bromophenyl and ethyl groups. |

| Hexane / Toluene | Non-polar | Low to Moderate | While the non-polar solvent will interact with the bromophenyl ring, the polar amide group will hinder dissolution. |

| 5% Aqueous HCl | Acidic | Potentially slightly increased | The amide nitrogen is weakly basic and could be protonated to a small extent, which would increase aqueous solubility. However, amides are generally neutral. |

| 5% Aqueous NaOH | Basic | Low | The N-H proton of the secondary amide is not significantly acidic, so deprotonation and salt formation are unlikely. |

Experimental Determination of Solubility: The Shake-Flask Method

To obtain quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.[6] This method involves equilibrating a surplus of the solid compound with the solvent of interest over a set period and then measuring the concentration of the dissolved solute in the supernatant.

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an excess amount of 2-(2-Bromophenyl)-N-ethylacetamide into a series of glass vials with screw caps. The excess is crucial to ensure saturation is reached.

-

To each vial, add a precise volume of the desired solvent.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

For finer separation, centrifuge the vials at a controlled temperature.

-

-

Sampling:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. It is critical to avoid aspirating any undissolved solid.

-

Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) can also be employed.

-

-

Analysis:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of 2-(2-Bromophenyl)-N-ethylacetamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with standards of known concentrations must be prepared.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, factoring in the dilution. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Interpretation of Results and Further Considerations

The experimentally determined solubility values should be tabulated for easy comparison across different solvents. These data will provide invaluable insights for:

-

Optimizing Reaction Conditions: Choosing solvents that offer good solubility for all reactants.

-

Developing Purification Strategies: Selecting a solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature is ideal for recrystallization.

-

Formulation Development: For pharmaceutical applications, understanding the solubility in aqueous and organic media is the first step in designing an effective delivery system.

Factors Influencing Solubility:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature. This relationship should be experimentally verified.

-

pH: For compounds with ionizable groups, pH can dramatically affect solubility. While the amide in 2-(2-Bromophenyl)-N-ethylacetamide is not strongly acidic or basic, subtle effects of pH on solubility in aqueous media should not be entirely dismissed without experimental confirmation.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

Conclusion

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-bromophenyl)-N-ethylacetamide. Retrieved from [Link]

-

MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Principles of Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 2-[1-(4-bromophenyl)propylamino]-N-ethylacetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-[1-(4-bromophenyl)ethylamino]-N-phenylacetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-bromophenyl)-N-methylacetamide. Retrieved from [Link]

-

PubChem. (n.d.). Ethylacetamide. Retrieved from [Link]

-

ChemBK. (2024, April 9). Ethylacetamide. Retrieved from [Link]

Sources

The Therapeutic Potential of 2-(2-Bromophenyl)-N-ethylacetamide Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the potential therapeutic targets of 2-(2-Bromophenyl)-N-ethylacetamide and its derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the biological activities of structurally related compounds to illuminate promising avenues for novel drug discovery. By examining the mechanistic underpinnings of these activities, we aim to provide a robust framework for future research and development in this chemical space.

Introduction: The Versatile N-Phenylacetamide Scaffold

The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. The inherent versatility of this structure allows for a multitude of substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom at the ortho position of the phenyl ring, as seen in 2-(2-Bromophenyl)-N-ethylacetamide, can significantly influence the compound's conformational preferences and electronic properties, potentially leading to enhanced potency and selectivity for various biological targets. This guide will delve into the most promising therapeutic targets for derivatives of this parent compound, drawing on evidence from analogous chemical series.

Part 1: Neurodegenerative Disorders - A Multi-pronged Approach

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by a complex pathology involving multiple interacting pathways. Derivatives of 2-(2-Bromophenyl)-N-ethylacetamide show potential to intervene at several key points in the disease cascade.

Cholinesterase Inhibition: Restoring Cholinergic Tone

The cholinergic hypothesis of AD posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for ACh degradation, is a clinically validated strategy for symptomatic treatment. Phenylacetamide derivatives have been shown to be effective cholinesterase inhibitors.

The mechanism of inhibition often involves interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. The N-phenylacetamide core can form key hydrogen bonds and hydrophobic interactions within the active site gorge, while modifications to the phenyl ring and the N-alkyl chain can be tailored to optimize interactions with the PAS, potentially leading to dual-binding site inhibitors with enhanced potency.

This colorimetric assay is a standard method for determining cholinesterase activity.

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (75 mM in deionized water).

-

AChE or BuChE enzyme solution (e.g., from electric eel or equine serum, respectively) diluted in phosphate buffer to a suitable concentration.

-

Test compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution.

-

Add 50 µL of the enzyme solution to each well.

-

Incubate for 15 minutes at 25°C.

-

Add 125 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of the substrate solution.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

-

Inhibition of Amyloid-β Aggregation

The accumulation of amyloid-beta (Aβ) plaques is a pathological hallmark of Alzheimer's disease. Preventing the aggregation of Aβ peptides into neurotoxic oligomers and fibrils is a key therapeutic strategy. The planar structure of the bromophenyl ring in 2-(2-Bromophenyl)-N-ethylacetamide derivatives could allow for intercalation between β-sheets of Aβ monomers, thereby disrupting the aggregation process.

This assay measures the fluorescence of Thioflavin T, which increases upon binding to the β-sheet structures of aggregated Aβ.

-

Reagent Preparation:

-

Aβ(1-42) peptide solution (e.g., 100 µM in 10 mM NaOH).

-

Phosphate buffer (50 mM, pH 7.4).

-

Thioflavin T (ThT) solution (5 µM in phosphate buffer).

-

Test compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a black, non-binding 96-well plate, mix the Aβ(1-42) peptide solution with the test compound.

-

Incubate the plate at 37°C with gentle shaking for 24-48 hours to induce aggregation.

-

After incubation, add the ThT solution to each well.

-

Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value for inhibition of aggregation.

-

| Derivative Class | Target | IC50 (µM) | Reference |

| Brominated Phenylacetic Acid/Tacrine Hybrids | Acetylcholinesterase (AChE) | 0.02 - 5.0 | [1] |

| Brominated 2-Phenitidine Derivatives | Butyrylcholinesterase (BChE) | 1.5 - 20.0 | [2] |

| Phenylacetamide Derivatives | Aβ Aggregation | Varies | [1] |

Part 2: Anti-inflammatory and Analgesic Potential

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade by catalyzing the synthesis of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The N-phenylacetamide scaffold is present in some known COX-2 inhibitors, and the 2-bromophenyl moiety can be explored for its potential to enhance selectivity and potency.

Commercially available kits provide a straightforward method for screening COX-2 inhibitors.

-

Assay Components (Typical Kit):

-

COX-2 enzyme.

-

Arachidonic acid (substrate).

-

A fluorescent or colorimetric probe.

-

Assay buffer.

-

A known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

-

Assay Procedure (Fluorometric):

-

Add the test compound and COX-2 enzyme to the wells of a 96-well plate.

-

Incubate for a specified time.

-

Add the probe and arachidonic acid to initiate the reaction.

-

Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction.

-

Determine the percentage of inhibition for each compound concentration.

-

Calculate the IC50 value.

-

| Derivative Class | Target | IC50 (µM) | Reference |

| N-Phenylacetamide Derivatives | COX-2 | 0.26 - 0.58 | [3] |

| Triarylpyrazoline Derivatives | COX-2 | 0.0000283 - 0.0002272 | [4] |

Part 3: Metabolic Disorders - Targeting Hyperglycemia

Inhibition of α-Glucosidase and α-Amylase

α-Glucosidase and α-amylase are key enzymes in the digestion of carbohydrates. Their inhibition can delay the absorption of glucose from the gut, thereby reducing postprandial hyperglycemia, a critical factor in the management of type 2 diabetes. The N-phenylacetamide scaffold has been incorporated into potent inhibitors of these enzymes.

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 6.8).

-

α-Glucosidase enzyme solution (from Saccharomyces cerevisiae).

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution.

-

Sodium carbonate solution (0.2 M) to stop the reaction.

-

Test compound solutions.

-

-

Assay Procedure:

-

Pre-incubate the enzyme with the test compound for 10 minutes at 37°C.

-

Add the pNPG substrate to start the reaction and incubate for another 20 minutes at 37°C.

-

Stop the reaction by adding sodium carbonate.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and the IC50 value.

-

-

Reagent Preparation:

-

Phosphate buffer (0.02 M, pH 6.9 with 0.006 M NaCl).

-

Porcine pancreatic α-amylase solution.

-

1% starch solution in buffer.

-

Dinitrosalicylic acid (DNSA) color reagent.

-

Test compound solutions.

-

-

Assay Procedure:

-

Pre-incubate the enzyme with the test compound for 10 minutes at 25°C.

-

Add the starch solution and incubate for 10 minutes at 25°C.

-

Add the DNSA color reagent and heat in a boiling water bath for 5 minutes.

-

Cool to room temperature and dilute with water.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and the IC50 value.

-

| Derivative Class | Target | IC50 (µM) | Reference |

| N-(4-bromophenyl)acetamide Derivatives | α-Glucosidase | 25.88 - 46.25 | [5] |

| N-phenylacetamide Derivatives | α-Glucosidase | 6.0 - 85.4 | [6] |

| N-(4-bromophenyl)acetamide Derivatives | α-Amylase | 7.52 - 15.06 | [5] |

| Imidazo[1,2-a]pyridine Derivatives | α-Amylase | 81.14 - 153.51 | [7] |

Part 4: Oncology - Targeting Carbonic Anhydrases

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these isoforms is a promising anticancer strategy. The incorporation of a sulfonamide group, a known zinc-binding pharmacophore, onto the N-phenylacetamide scaffold can lead to potent CA inhibitors.

-

Reagent Preparation:

-

Tris-HCl buffer (pH 7.4).

-

Purified human CA isoenzyme.

-

p-Nitrophenyl acetate (p-NPA) as the substrate.

-

Test compound solutions.

-

-

Assay Procedure:

-

Add the enzyme and the test compound to a 96-well plate.

-

Initiate the reaction by adding the p-NPA substrate.

-

Monitor the formation of p-nitrophenol by measuring the absorbance at 400 nm.

-

-

Data Analysis:

-

Calculate the rate of the reaction.

-

Determine the percentage of inhibition and the IC50 value.

-

| Derivative Class | Target | IC50 (nM) | Reference |

| Sulfonamide Derivatives | Carbonic Anhydrase II | Lower than acetazolamide | [8] |

| Benzenesulfonamide Derivatives | Carbonic Anhydrase Isozymes | Varies | [9] |

Conclusion

The 2-(2-Bromophenyl)-N-ethylacetamide scaffold represents a promising starting point for the development of novel therapeutic agents targeting a range of diseases. The evidence from structurally related N-phenylacetamide derivatives suggests that this chemical class can be effectively tailored to inhibit key enzymes involved in neurodegeneration, inflammation, metabolic disorders, and oncology. The experimental protocols provided in this guide offer a robust framework for evaluating the activity of new derivatives against these targets. Future research should focus on synthesizing and screening a library of 2-(2-Bromophenyl)-N-ethylacetamide derivatives to explore the structure-activity relationships and identify lead compounds with optimal potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.

References

-

Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives. ACS Omega.

-

IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe² - ResearchGate.

-

Design of new α-glucosidase inhibitors based on the bis-4-hydroxycoumarin skeleton: Synthesis, evaluation, and in silico studies - ResearchGate.

-

IC50 values for acetylcholinesterase and butyrylcholinesterase. - ResearchGate.

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.

-

A Novel in vivo Anti-amnesic Agent, Specially Designed to Express Both Acetylcholinesterase (AChE) Inhibitory, Serotonergic Subtype 4 Receptor (5-HT4R) Agonist and Serotonergic Subtype 6 Receptor (5-HT6R) Inverse Agonist Activities, With a Potential Interest Against Alzheimer's Disease - PMC - NIH.

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega.

-

Role of α-amylase, α-glucosidase in starch digestion and metabolism - ResearchGate.

-

Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC - PubMed Central.

-

Schematic diagram of the COX-2/PGES-1 catalyzed PGE2 biosynthesis... - ResearchGate.

-

(PDF) Synthesis and cholinesterase inhibitory activity of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole - ResearchGate.

-

A diagram of amyloid precursor protein (APP) processing pathway. The... - ResearchGate.

-

Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives.

-

Design of new α-glucosidase inhibitors based on the bis-4-hydroxycoumarin skeleton: Synthesis, evaluation, and in silico studies - NIH.

-

Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed.

-

Total Synthesis of Pulmonarin B and Design of Brominated Phenylacetic Acid/Tacrine Hybrids: Marine Pharmacophore Inspired Discovery of New ChE and Aβ Aggregation Inhibitors - PMC - PubMed Central.

-

Diabetes Mellitus: undefined: Alpha glucosidase - PDB-101.

-

Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease - PMC - NIH.

-

(PDF) Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - ResearchGate.

-

Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling - MDPI.

-

Neuronal Activity-dependent APP Processing - Cell Signaling Technology.

-

Inhibition of carbonic anhydrase II by sulfonamide derivatives - Ingenta Connect.

-

Prostaglandins biosynthesis pathway. Cyclooxygenases (COX) metabolize... | Download Scientific Diagram - ResearchGate.

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications.

-

E-hydrazine-bis(phenoxy-1,2,3-triazol-acetamide) derivatives as potent inhibitors against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase - RSC Publishing.

-

Schematic Diagram Illustrating the Effect of Α -Amylase and Α -Glucosidase on Digestion of Carbohydrate - ResearchGate.

-

Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) - YouTube.

-

Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors.

-

Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents - PMC - NIH.

-